5-PP-InsP5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

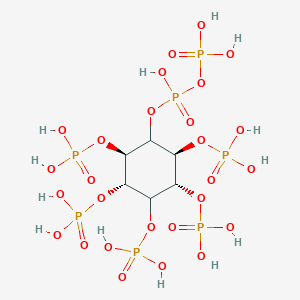

5-PP-InsP5 is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple phosphonooxy groups attached to a cyclohexyl ring, making it a highly phosphorylated molecule. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-PP-InsP5 typically involves multiple steps, starting from a cyclohexane derivative. The process includes the introduction of phosphonooxy groups through phosphorylation reactions. Common reagents used in these reactions include phosphorus oxychloride and phosphoric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the selective phosphorylation of the cyclohexyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Enzymatic Phosphorylation by PPIP5K2 Kinase

Structural studies demonstrate that 5-PP-InsP5 binds to the kinase domain of PPIP5K2 with high specificity, adopting a conformation nearly identical to its synthetic analog 5-PA-InsP5 (RMSD = 0.13 Å for Cα atoms) . Key features of this interaction include:

-

Magnesium displacement : The substitution of a pyrophosphate group with a phosphonoacetate (PA) group eliminates magnesium coordination in the active site .

-

Catalytic alignment : The 1-phosphate group of this compound aligns precisely with the γ-phosphorus of AMPPNP and the catalytic residue Lys248, enabling phosphorylation .

-

Conformational adaptability : Residues Lys214, Arg262, Arg273, and Arg281 adjust their side-chain orientations to accommodate substrate binding .

Hydrolysis by NUDT3 Phosphatase

The pyrophosphate group at the 5-position undergoes enzymatic cleavage by NUDT3 (DIPP3), converting this compound to InsP6 . Critical findings include:

-

Reaction kinetics : A luminescent europium complex ([Eu.3]⁺) enabled real-time monitoring of hydrolysis, showing a linear increase in emission intensity correlating with this compound consumption (Fig. 4d) .

-

Hydration state changes : Binding to [Eu.3]⁺ reduces hydration (q) from 1.0 to 0, confirming direct coordination of the pyrophosphate group (Table 1) .

| Parameter | This compound Bound | InsP6 Bound |

|---|---|---|

| Emission Intensity (ΔJ=2) | 22-fold increase | 3-fold increase |

| Hydration State (q) | 0 | 1.0 |

| Binding Constant (log Ka) | 5.37 ± 0.50 | Not detected |

Coordination Chemistry with Luminescent Probes

This compound selectively binds lanthanide complexes for optical detection:

-

Europium coordination : The pyrophosphate group displaces water from [Eu.3]⁺, enhancing emission intensity by 22-fold (λ = 605–630 nm) .

-

Selectivity : Minimal response observed with InsP6, glucose-6-phosphate, or other inositol phosphates (Fig. 2c) .

Synthetic Accessibility and Stability

Advanced P(III) phosphitylation strategies enable scalable synthesis:

-

Key innovation : Methylsulfonylethyl (MSE) protecting groups stabilize the 5-phosphate during synthesis, avoiding unstable intermediates .

-

Yield comparison : P(III) methods outperform traditional P(V) routes in producing di-protected pyrophosphates .

These reactions highlight this compound's dual role as a metabolic regulator and a coordination partner in biochemical assays. Its enzymatic interconversion with InsP6 parallels ATP/ADP dynamics, underscoring its significance in cellular energetics .

Wissenschaftliche Forschungsanwendungen

Biological Roles of 5-PP-InsP5

This compound plays a critical role in several biological functions:

- Cell Growth and Apoptosis : It is involved in regulating cell proliferation and programmed cell death.

- Enzyme Regulation : Acts as a second messenger in various signaling pathways, influencing enzyme activity.

- Glucose Homeostasis : Recent studies indicate its role in regulating blood glucose levels through mechanisms involving G-protein coupled receptors (GPCRs) and synaptotagmin-dependent insulin release .

Development of Molecular Probes

Recent advancements have led to the creation of specific molecular probes for detecting this compound. Researchers from Loughborough University and the University of Oxford developed a small molecule probe that emits red light upon binding to this compound. This probe allows for quantitative measurement of this compound levels during various biological processes, facilitating high-throughput screening for drug discovery .

Key Features of the Probe :

- Luminescence : The probe utilizes time-resolved luminescence to monitor enzymatic activities involving this compound.

- Selectivity : Designed to discriminate between this compound and other inositol phosphates like InsP6, enhancing specificity in assays .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

-

Drug Discovery :

- The ability to monitor this compound levels can aid in identifying drug-like compounds that modulate its activity, particularly regarding enzymes involved in its metabolism .

- The development of synthetic analogs has shown promise in targeting specific pathways influenced by this compound, such as those related to metabolic disorders .

- Metabolic Disorders :

- Cancer Research :

Case Study 1: Drug Discovery Tool

A recent study highlighted the use of a luminescent probe for real-time monitoring of enzymatic processes involving this compound. This probe has been pivotal in screening drug candidates that can modulate the activity of enzymes related to inositol pyrophosphate metabolism, showcasing its application as a drug discovery tool .

Case Study 2: Regulation of Insulin Release

Research has shown that this compound is crucial for insulin release through GPCR pathways. By manipulating the levels of this molecule, scientists aim to develop treatments that can enhance insulin sensitivity or secretion, thus addressing issues related to type 2 diabetes .

Wirkmechanismus

The mechanism of action of 5-PP-InsP5 involves its interaction with molecular targets through its phosphonooxy groups. These groups can form strong bonds with metal ions and other molecules, influencing various biochemical pathways. The compound can act as an inhibitor or activator of enzymes involved in phosphorylation, affecting cellular processes such as signal transduction and energy metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **(1R,2R,3S,4S,5R,6S)-1,3,6-trihydroxy-7-methoxy-4,5-bis(phosphonooxy)bicyclo[4.1.0]heptan-2-yl]oxy}phosphonic acid

- **(1R,2R,3S,4S,5R,6S)-7-Oxabicyclo[4.1.0]heptane-2,3,4,5-tetraol

Uniqueness

What sets 5-PP-InsP5 apart from similar compounds is its high degree of phosphorylation and the specific arrangement of its phosphonooxy groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it particularly valuable in studying phosphorylation processes in biological systems.

Eigenschaften

CAS-Nummer |

149714-25-0 |

|---|---|

Molekularformel |

C6H19O27P7 |

Molekulargewicht |

740.02 g/mol |

IUPAC-Name |

[(2R,3S,5R,6S)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C6H19O27P7/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1?,2-,3+,4+,5-,6? |

InChI-Schlüssel |

UPHPWXPNZIOZJL-UYSNGIAKSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

Isomerische SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

Kanonische SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

Synonyme |

1-diphosphoinositol pentakisphosphate 1-DPIPK 5-diphosphoinositol pentakisphosphate diphosphoinositol pentakisphosphate PP-IP(5) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.